5,9-Epi-phlomiol

Colorectal cancer research Natural product cytotoxicity Antiproliferative screening

5,9-Epi-phlomiol (CAS 1621908-70-0) is a naturally occurring iridoid glycoside belonging to the iridoid monoterpene glycoside class, characterized by a complex fused-ring skeleton and a specific stereochemical inversion at the C-5 and C-9 positions compared to its epimer phlomiol. The compound has been isolated from plant species within the Lamiaceae family, primarily from the genera Phlomis and Eremostachys, and is commercially available as a reference standard with typical purity specifications of HPLC ≥98% for use in analytical and life science research applications.

Molecular Formula C17H26O13
Molecular Weight 438.4 g/mol
Cat. No. B15382945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Epi-phlomiol
Molecular FormulaC17H26O13
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6?,7?,8?,9?,10-,11-,12+,14?,15-,16+,17+/m0/s1
InChIKeyQNOVPOGNFVHQOK-NJFPQXDXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,9-Epi-phlomiol: Iridoid Glycoside Reference Standard and Procurement Profile


5,9-Epi-phlomiol (CAS 1621908-70-0) is a naturally occurring iridoid glycoside belonging to the iridoid monoterpene glycoside class, characterized by a complex fused-ring skeleton and a specific stereochemical inversion at the C-5 and C-9 positions compared to its epimer phlomiol [1]. The compound has been isolated from plant species within the Lamiaceae family, primarily from the genera Phlomis and Eremostachys, and is commercially available as a reference standard with typical purity specifications of HPLC ≥98% for use in analytical and life science research applications [2][3].

Why 5,9-Epi-phlomiol Cannot Be Substituted by Generic Iridoid Glycosides: Stereochemical and Functional Constraints


Iridoid glycosides as a class exhibit structural diversity in stereochemistry, glycosylation patterns, and oxidation states, leading to substantial differences in biological target engagement even among close structural analogs . In the case of 5,9-epi-phlomiol, the specific 5,9-epi stereochemical configuration (inversion at C-5 and C-9 compared to phlomiol) dictates a distinct three-dimensional molecular geometry that directly impacts protein-binding interactions and enzymatic target selectivity [1]. Generic substitution with alternative iridoid glycosides such as aucubin, catalpol, or shanzhiside methyl ester would result in different pharmacological profiles due to the absence of this specific stereochemistry and the associated functional group arrangement, precluding meaningful cross-compound data extrapolation in research applications [2].

Quantitative Differential Evidence: 5,9-Epi-phlomiol vs. Phlomiol and Iridoid Comparators


Superior Antiproliferative Activity Against HCT-15 Colorectal Cancer Cells: 5,9-Epi-phlomiol vs. Phlomiol Direct Comparison

In a 2025 study isolating compounds from Phlomoides ambigua, 5,9-epi-phlomiol (compound 14) demonstrated a quantifiable half-maximal inhibitory concentration (IC50) of (5.86±0.77) μmol/L against HCT-15 colorectal cancer cells in CCK-8 viability assays, whereas the direct epimer phlomiol (compound 15) tested under identical conditions showed only an inhibitory trend without a reportable IC50 value [1]. This direct head-to-head comparison within the same experimental system establishes that the 5,9-epi stereochemical configuration confers measurably enhanced antiproliferative potency against this cancer cell line relative to its epimer.

Colorectal cancer research Natural product cytotoxicity Antiproliferative screening

Lipoxygenase Inhibition Profile: Potent LOX Activity with Differential COX Selectivity

5,9-Epi-phlomiol has been characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, while demonstrating only limited cyclooxygenase (COX) inhibition [1]. This dual inhibition profile — potent LOX activity with lesser COX activity — distinguishes the compound from classic non-steroidal anti-inflammatory drugs (NSAIDs) which typically exhibit the inverse selectivity pattern (potent COX inhibition with variable LOX activity). Although quantitative IC50 values are not yet available in the open literature for this specific compound, the qualitative inhibition hierarchy (LOX >> COX) represents a pharmacologically significant differentiation from prototypical iridoid glycosides such as aucubin and catalpol, which have been reported to exhibit differential antifungal and growth-modulating effects through aglycone-mediated mechanisms rather than direct arachidonic acid pathway inhibition [2].

Inflammation research Arachidonic acid cascade Enzyme inhibition

Antioxidant Capacity in Lipid Systems: Functional Differentiation from Aqueous-Phase Antioxidants

5,9-Epi-phlomiol has been documented to serve as an antioxidant specifically in fats and oils, indicating preferential activity in lipophilic environments [1]. This lipid-phase antioxidant activity distinguishes it from hydrophilic iridoid glycoside comparators such as shanzhiside methyl ester and loganin, which demonstrate more balanced or aqueous-phase radical scavenging profiles [2]. The compound also inhibits formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent [1]. While quantitative DPPH or ABTS radical scavenging IC50 values are not yet established for 5,9-epi-phlomiol in primary literature, structurally related 5,9-epi-iridoid glycosides from Phlomis likiangensis have demonstrated quantifiable free-radical scavenging activity in both DPPH and ABTS assays, with activity varying based on specific substitution patterns [2].

Oxidative stress Lipid peroxidation Natural product antioxidants

Stereochemical Configuration Impact: C-5 and C-9 Inversion Differentiates from Phlomiol

The defining structural feature of 5,9-epi-phlomiol is the stereochemical inversion at the C-5 and C-9 positions compared to its epimer phlomiol, a configuration verified through comprehensive spectroscopic characterization including 1D- and 2D-NMR and ESI-MS [1]. This stereochemical distinction has been demonstrated to affect molecular geometry and can substantially alter hydrogen-bonding networks, hydrophobic interactions, and overall molecular recognition by biological targets — a phenomenon consistently observed across iridoid glycoside structural revisions, where misinterpretation of NOE correlations involving bridgehead protons has historically led to erroneous structural assignments [2]. Unlike the reported structural revision cases for 5,9-epi-penstemoside (which was demonstrated to be identical to the known iridoid penstemoside), the 5,9-epi-phlomiol/phlomiol pair remains structurally distinct entities with verified different stereochemistries [2].

Stereochemistry Molecular recognition Structure-activity relationship

Optimal Research and Procurement Application Scenarios for 5,9-Epi-phlomiol


Colorectal Cancer Antiproliferative Screening and Structure-Activity Relationship Studies

Researchers conducting in vitro screening of natural product libraries against colorectal cancer cell lines should prioritize 5,9-epi-phlomiol over generic iridoid glycosides based on its demonstrated IC50 of 5.86±0.77 μmol/L against HCT-15 cells, which provides a quantifiable activity benchmark absent in the epimer phlomiol under identical assay conditions [1]. The compound serves as a stereochemically defined lead scaffold for SAR investigations exploring the impact of C-5 and C-9 configuration on antiproliferative potency in gastrointestinal cancer models.

Lipoxygenase-Mediated Inflammatory Pathway Research

Experimental systems requiring selective modulation of the arachidonic acid cascade via lipoxygenase inhibition without concomitant COX suppression represent a high-value application scenario. 5,9-Epi-phlomiol's potent LOX inhibitor profile with limited COX activity [1] distinguishes it mechanistically from classical NSAIDs and positions it as a tool compound for dissecting leukotriene-dependent inflammatory signaling in cellular and biochemical assays.

Analytical Method Development and Quality Control of Phlomis/Eremostachys Extracts

Due to the distinct stereochemical configuration of 5,9-epi-phlomiol relative to phlomiol and other co-occurring iridoid glycosides, high-purity reference standards (HPLC ≥98%) are essential for developing validated analytical methods for botanical extract characterization. The compound's defined retention time (13.6 min under published chromatographic conditions) [1] and unique spectroscopic signatures enable accurate identification and quantification in complex matrices derived from Lamiaceae species, supporting phytochemical standardization and quality control workflows.

Lipid Peroxidation and Membrane Oxidative Stress Model Systems

Investigators studying oxidative damage in lipophilic compartments (e.g., biological membranes, lipid emulsions, fatty acid-rich matrices) may find 5,9-epi-phlomiol preferentially applicable over aqueous-phase antioxidants due to its documented activity in fats and oils [1]. This lipid-phase specificity, though not yet quantified in standard radical scavenging assays, suggests utility in experimental models of membrane lipid peroxidation where compound partitioning into lipid environments is critical for efficacy.

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